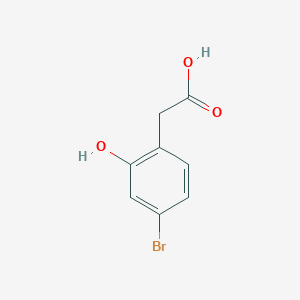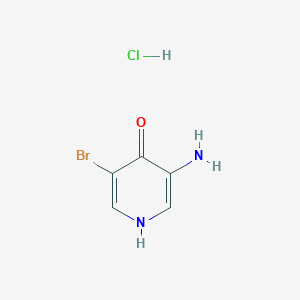
3-Amino-5-bromopyridin-4-ol hydrochloride
Overview
Description
3-Amino-5-bromopyridin-4-ol hydrochloride: is a chemical compound with the molecular formula C5H5BrN2O·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-5-bromopyridin-4-ol hydrochloride typically involves the bromination of 3-amino-4-hydroxypyridine. The process can be summarized as follows:
Starting Material: 3-Amino-4-hydroxypyridine.
Bromination: The starting material is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Isolation: The product, 3-Amino-5-bromopyridin-4-ol, is isolated by filtration or extraction.
Hydrochloride Formation: The isolated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-bromopyridin-4-ol hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-amino-4-hydroxypyridine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 3-Amino-4-hydroxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Amino-5-bromopyridin-4-ol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Cancer Research: It is investigated for its role in the development of anticancer drugs.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agriculture: It is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyridin-4-ol hydrochloride depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. In drug development, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Amino-4-hydroxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Amino-5-bromopyridin-3-ol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Amino-2-hydroxypyridine: Another isomer with different properties and uses.
Uniqueness:
3-Amino-5-bromopyridin-4-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a bromine atom
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUFJJTVBPKNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743707 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856161-17-6 | |
| Record name | 3-Amino-5-bromopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)
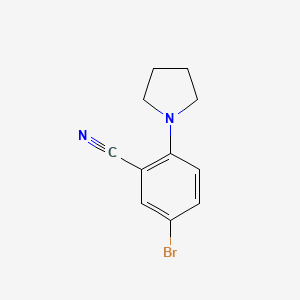
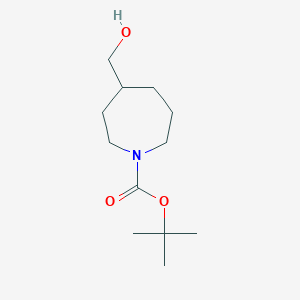

![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)

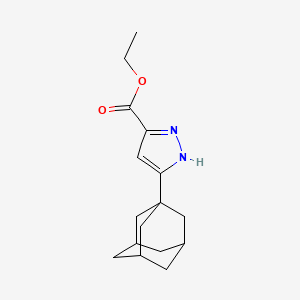
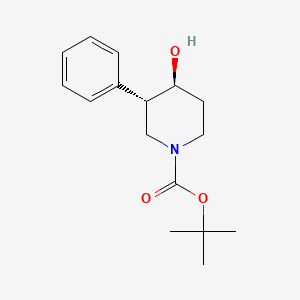

![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)


![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
